molecular formula C20H18N4O2S B2608137 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea CAS No. 955661-45-7

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea

Cat. No.: B2608137
CAS No.: 955661-45-7
M. Wt: 378.45
InChI Key: QKOLSEFPJGEZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Properties

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea and its derivatives have been the subject of structural and molecular analysis in various studies. For instance, the compound benzyl 2-[2-(2-thiazoloyl)pyrrolidinoyl]indoline-1-carboxylate, which shares structural similarities, has been analyzed for its conformation, showing a cis N-terminal urethane bond and a trans proline amide bond, with the dipeptide adopting a polyproline II conformation. This study highlights the coplanarity between the ketone carbonyl group and the thiazole ring, indicating potential interactions and stability relevant to biological applications (Tsutsumi et al., 1995).

Vibrational and Electronic Properties

The vibrational and electronic properties of related compounds have been explored through spectroscopic and computational studies. For example, 1-Methyl-2-phenyl-3-(1,3,4-thiadiazol-2-yldiazenyl)-1H-indole (MPI) was investigated for its optimized molecular structure, vibrational spectra, and nonlinear optic (NLO) properties using quantum chemical calculations. This provides insights into the electronic structure and potential photophysical applications of such compounds (Çatıkkaş et al., 2016).

Synthetic Pathways and Chemical Transformations

Research has delved into synthetic routes leading to novel compounds involving the urea moiety. For instance, 1-substituted 3-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones reacted with urea to produce diverse compounds depending on the substitution patterns, leading to 3-(3-acylureido)-2,3-dihydro-1H-indol-2-ones and other derivatives. Such synthetic versatility is crucial for developing novel pharmaceuticals and materials (Klásek et al., 2003).

Molecular Rearrangements and Derivatives

Further studies have investigated molecular rearrangements leading to new indole and imidazolinone derivatives. This demonstrates the reactive flexibility of compounds containing the indoline and urea groups, paving the way for the synthesis of complex molecules with potential biological activity (Klásek et al., 2007).

Aminothiazole Derivatives and Biological Applications

The synthesis and study of aminothiazole derivatives, which are structurally related to this compound, have revealed diverse biological applications. These studies contribute to understanding the structural features necessary for biological activity and offer a foundation for developing new therapeutics (Adeel et al., 2017).

Properties

IUPAC Name

1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-5-4-7-15(11-13)21-19(26)23-20-22-16(12-27-20)18(25)24-10-9-14-6-2-3-8-17(14)24/h2-8,11-12H,9-10H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOLSEFPJGEZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.